5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole, also known as CMMPOX, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and studies, from biochemical and physiological research to organic synthesis. CMMPOX has been extensively studied in the past decades, and its properties and potential applications have been well established.
Scientific Research Applications
Antibacterial Activity
A study conducted by Rai et al. (2010) explored the synthesis of novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, leading to the development of {5-chloro-2-[(3-substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones. These compounds were tested for their antibacterial activity, revealing significant efficacy against various bacterial strains, such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Notably, a specific compound in this series exhibited substantial activity with minimal inhibitory concentrations (MICs) ranging from 21.5 to 30.6 microg/mL against these bacteria (Rai et al., 2010).
Structural Characterization and Molecular Interaction
Another research by Wang et al. (2005) focused on the synthesis of methyl 2-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenylacetate through the reaction of methyl (2-hydroxyphenyl)acetate with 5-chloromethyl-3-(3-methoxyphenyl)-1,2,4-oxadiazole. The study provided detailed insights into the structural aspects, demonstrating that the oxadiazole ring and the directly bonded benzene ring form a dihedral angle, suggesting potential interactions within biological systems (Wang et al., 2005).
Synthesis and Nematocidal Activity
In a different domain, Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. The synthesized compounds were evaluated for their nematocidal activities against Bursaphelenchus xylophilus, a significant pest affecting forestry. Two compounds from this series exhibited promising nematocidal activity, suggesting potential applications in pest control and agricultural protection (Liu et al., 2022).
properties
IUPAC Name |
5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-7-3-4-8(5-9(7)15-2)11-13-10(6-12)16-14-11/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJWENMOTITTER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801171905 | |
Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole | |
CAS RN |
1423024-64-9 | |
Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423024-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801171905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.